REACTION_CXSMILES
|
C1(C(OC)C[C:6]([O:8][CH3:9])=[O:7])CC1.C(=O)([O-])[O-].[K+].[K+].C[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>CO>[CH:21]1([C:20](=[CH2:19])[C:6]([O:8][CH3:9])=[O:7])[CH2:22][CH2:23]1 |f:1.2.3|
|
Name
|
methyl 3-cyclopropyl-3-methoxypropionate
|
Quantity
|
59.6 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)OC)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
32.24 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 13 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the upper hexane's layer was separated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distill (50 mmHg, 101° C. to 102° C.)
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C(=O)OC)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.3 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |